molecular formula C10H13FN2O4S B6605735 tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate CAS No. 2300781-79-5

tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate

Cat. No.: B6605735
CAS No.: 2300781-79-5
M. Wt: 276.29 g/mol
InChI Key: YEHWDLRLEZSJHG-UHFFFAOYSA-N
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Description

tert-ButylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C10H13FN2O4S and a molecular weight of 276.2846 . This compound is known for its unique chemical structure, which includes a tert-butyl group, a fluorosulfonyl group, and a pyridinyl group. It is used in various scientific research applications due to its distinctive properties.

Mechanism of Action

The mechanism of action of tert-butyl carbamates in organic synthesis involves the protection of amines. The carbamate group serves as a protecting group for the amine, preventing it from reacting with other reagents. When the protection is no longer needed, the carbamate group can be removed under acidic conditions to yield the free amine .

Safety and Hazards

Tert-butyl carbamates can pose several safety hazards. They may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . They may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 6-(fluorosulfonyl)pyridine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

tert-ButylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the fluorosulfonyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

tert-ButylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and chemical products

Comparison with Similar Compounds

tert-ButylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-(6-fluorosulfonylpyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-7-5-4-6-8(12-7)18(11,15)16/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHWDLRLEZSJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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